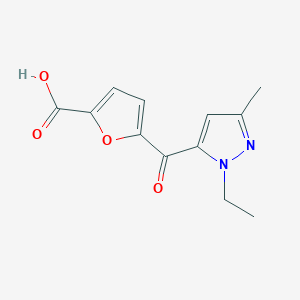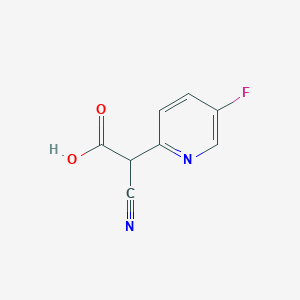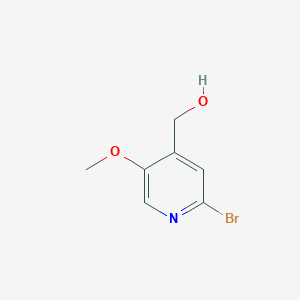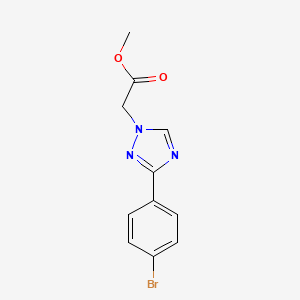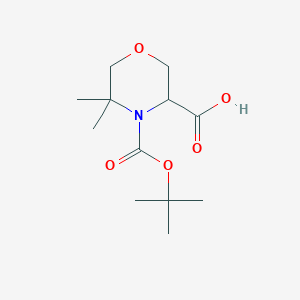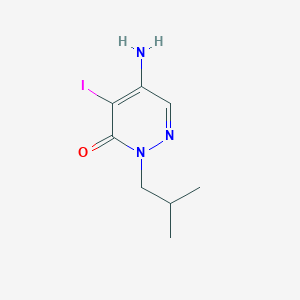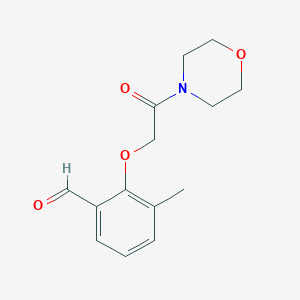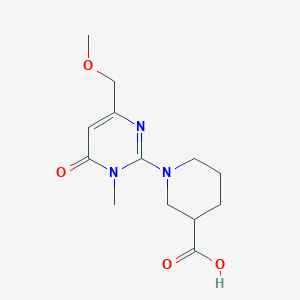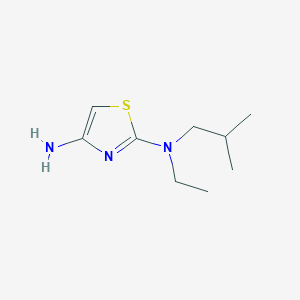
N2-Ethyl-N2-isobutylthiazole-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Ethyl-N2-isobutylthiazole-2,4-diamine is a compound belonging to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes ethyl and isobutyl groups attached to the nitrogen atoms at positions 2 and 4 of the thiazole ring, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N2-isobutylthiazole-2,4-diamine typically involves the reaction of appropriate amines with thiazole derivatives. One common method is the reaction of 2,4-dichlorothiazole with ethylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the amine groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
N2-Ethyl-N2-isobutylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can have different biological and chemical properties compared to the parent compound .
科学的研究の応用
N2-Ethyl-N2-isobutylthiazole-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of N2-Ethyl-N2-isobutylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as amine oxidases, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the observed biological effects . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to N2-Ethyl-N2-isobutylthiazole-2,4-diamine include other 2,4-disubstituted thiazoles, such as:
- N2-Methyl-N2-isobutylthiazole-2,4-diamine
- N2-Ethyl-N2-propylthiazole-2,4-diamine
- N2-Isobutyl-N2-phenylthiazole-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups on the thiazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
特性
CAS番号 |
1365939-37-2 |
|---|---|
分子式 |
C9H17N3S |
分子量 |
199.32 g/mol |
IUPAC名 |
2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3 |
InChIキー |
GWNHZXALJQDQDT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)C)C1=NC(=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


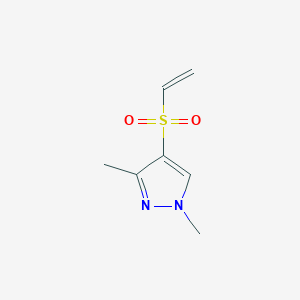
![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)
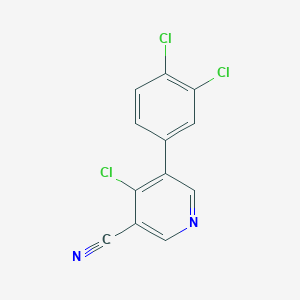
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
